2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride
Description
Chemical significance and background
2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride represents a specialized class of difluorinated carboxylic acid derivatives that combines the unique properties of organofluorine compounds with the coordination chemistry of pyridine-containing systems. The compound possesses the molecular formula C₇H₅F₂NO₂·ClH and exhibits a molecular weight of 209.58 grams per mole, reflecting its complex structural architecture that incorporates both fluorine atoms and a nitrogen-containing heterocycle. The Chemical Abstracts Service has assigned this compound the registry number 1421603-45-3, providing a standardized identification system for researchers and industry professionals working with this specialized material.
The structural framework of this compound features a geminal difluoro group attached to a carbon center that simultaneously bears a carboxylic acid functionality and a pyridine ring substituent. This unique arrangement creates a molecular system where the electron-withdrawing effects of the difluoro group interact with the electron-donating characteristics of the pyridine nitrogen, resulting in distinctive electronic properties that influence both the compound's reactivity patterns and its potential applications in synthetic chemistry. The presence of the hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for various synthetic applications and storage conditions.
The compound's significance extends beyond its structural novelty to encompass its potential utility as a building block in the synthesis of more complex fluorinated heterocyclic systems. Research has demonstrated that compounds of this type can serve as precursors to difluoromethyl-containing products through decarboxylative processes, where the carboxylic acid functionality can be selectively removed while preserving the valuable difluoromethyl-pyridine core structure. This transformation capability positions the compound as a valuable synthetic intermediate for accessing difluorinated heterocyclic compounds that would be challenging to prepare through alternative synthetic routes.
Position within organofluorine chemistry
The field of organofluorine chemistry has emerged as one of the most rapidly expanding areas of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, materials science, and specialty chemicals. Within this broad discipline, this compound occupies a specialized niche as a difluorinated heterocyclic carboxylic acid that exemplifies the sophisticated molecular architectures now accessible through advanced fluorination methodologies. The compound represents a convergence of several important trends in organofluorine chemistry, including the development of methods for introducing difluoromethyl groups, the exploration of fluorinated heterocyclic systems, and the advancement of decarboxylative coupling strategies for carbon-carbon bond formation.
Organofluorine compounds derive their unique properties from the exceptional characteristics of the carbon-fluorine bond, which represents one of the strongest single bonds in organic chemistry with an average bond energy of approximately 480 kilojoules per mole. This bond strength, combined with fluorine's high electronegativity of 3.98 and its small van der Waals radius of 1.47 angstroms, creates distinctive electronic and steric effects that profoundly influence the behavior of fluorinated molecules. In the case of this compound, these fundamental properties manifest as enhanced chemical stability, altered electronic distribution, and modified reactivity patterns compared to non-fluorinated analogues.
The incorporation of fluorine atoms into organic molecules has become increasingly important in pharmaceutical development, with an estimated twenty percent of all pharmaceuticals containing at least one fluorine atom. This prevalence reflects fluorine's ability to act as a bioisostere for hydrogen while introducing beneficial properties such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. The difluoromethyl group present in this compound represents a particularly valuable fluorinated motif that can serve as a hydrogen bond donor while maintaining the electronic benefits associated with fluorine substitution.
Contemporary organofluorine chemistry has witnessed significant advances in methodologies for introducing fluorinated functional groups into complex molecular frameworks. The development of selective fluorination techniques, including nucleophilic fluorination, electrophilic fluorination, and radical-mediated fluorination processes, has expanded the scope of accessible fluorinated compounds and enabled the preparation of increasingly sophisticated molecular architectures. Within this context, compounds like this compound serve both as synthetic targets demonstrating the capabilities of modern fluorination chemistry and as building blocks for accessing even more complex fluorinated systems.
Relevance in contemporary chemical research
Contemporary chemical research has increasingly focused on developing efficient methodologies for constructing carbon-carbon bonds through decarboxylative coupling reactions, and this compound has emerged as a valuable substrate for these transformations. Recent studies have demonstrated that this compound can participate in radical-mediated decarboxylative coupling reactions, where the carboxylic acid functionality undergoes oxidative decarboxylation to generate difluorinated radical intermediates. These radical species can subsequently engage in addition reactions with various substrates, including alkenes and heterocyclic compounds, to form structurally complex products containing the difluoromethyl-pyridine motif.
The mechanistic studies of these transformations have revealed important insights into the behavior of difluorinated radical intermediates and their reactivity patterns. Research employing radical scavengers such as 2,2,6,6-tetramethylpiperidin-1-yl-oxidanyl and 2,6-di-tert-butyl-4-methylphenol has provided evidence for the formation of radical intermediates during the decarboxylation process. Liquid chromatography-mass spectrometry analysis of reaction mixtures has confirmed the presence of radical adducts, supporting the proposed mechanistic pathways and validating the utility of these compounds in radical-mediated synthetic transformations.
The synthetic utility of this compound extends to the preparation of complex heterocyclic systems through direct decarboxylative coupling with aromatic substrates. Research has demonstrated its effectiveness in generating difluoroarylmethyl-substituted heterocycles, including benzimidazo[2,1-a]isoquinolin-6(5H)-ones, through coupling reactions with 2-arylbenzoimidazoles. These transformations proceed under transition-metal-free and base-free conditions, representing an environmentally benign approach to constructing complex molecular architectures while incorporating valuable difluoromethyl functionality.
The compound's relevance in contemporary research also extends to its potential applications in medicinal chemistry and drug discovery programs. The difluoromethyl group present in the compound structure represents a pharmacologically relevant motif that can enhance the biological properties of drug candidates through improved metabolic stability and modified binding interactions. The pyridine ring component provides additional opportunities for molecular recognition and coordination interactions, making the compound and its derivatives attractive targets for pharmaceutical research applications.
Historical context of fluorinated carboxylic acids
The historical development of fluorinated carboxylic acids traces back to the pioneering work of Alexander Borodin in 1862, who conducted the first nucleophilic replacement of halogen atoms with fluoride to create organofluorine compounds. This foundational research established the principles of halogen exchange reactions that continue to serve as fundamental methodologies in modern fluorine chemistry. The subsequent isolation and characterization of simple fluorinated carboxylic acids provided the groundwork for understanding the unique properties and reactivity patterns that distinguish fluorinated compounds from their non-fluorinated counterparts.
The evolution of fluorinated carboxylic acid chemistry accelerated significantly during the mid-twentieth century, particularly during and after World War II, when industrial applications of organofluorine compounds began to emerge. The development of compounds such as trifluoroacetic acid and difluoroacetic acid established important precedents for understanding how fluorine substitution affects the acidity, stability, and reactivity of carboxylic acid systems. Difluoroacetic acid, with the molecular formula CHF₂COOH, served as a crucial model compound for studying the electronic effects of geminal difluoro substitution on carboxylic acid functionality.
Research into the biological activity of fluorinated carboxylic acids revealed their potential as enzyme inhibitors and metabolic modulators. Studies demonstrated that compounds such as difluoroacetic acid could function as inhibitors of pyruvate dehydrogenase kinase, providing insights into how fluorine substitution could modulate biological activity. These findings established important principles for the design of fluorinated pharmaceuticals and agrochemicals, contributing to the rapid expansion of organofluorine chemistry in medicinal applications.
The synthesis and characterization of heterocyclic fluorinated carboxylic acids represents a more recent development in the field, reflecting advances in both heterocyclic chemistry and fluorination methodologies. The preparation of compounds such as this compound demonstrates the sophisticated level of structural complexity now achievable through modern synthetic techniques. These developments build upon the foundational understanding of fluorinated carboxylic acid chemistry while incorporating contemporary advances in heterocyclic synthesis and selective fluorination strategies.
Properties
IUPAC Name |
2,2-difluoro-2-pyridin-2-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2.ClH/c8-7(9,6(11)12)5-3-1-2-4-10-5;/h1-4H,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWLIMIGIQDVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)O)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis from 2,2-Difluoroacetic Anhydride
Overview:
A prominent approach involves starting from 2,2-difluoroacetic anhydride, which serves as a versatile precursor for constructing the difluorinated acetic acid backbone. This method emphasizes efficiency, scalability, and avoidance of harsh reagents.
Nitrile Formation:
The initial step converts 2,2-difluoroacetic anhydride into a nitrile intermediate through a multistep process involving reaction with amines or hydroxylamine derivatives, followed by cyclization to form the pyridine ring.
For example, a three-step one-pot process converts the anhydride into a nitrile, then cyclizes to the pyridine derivative, as detailed in recent literature.Hydrolysis to Acid:
The nitrile is hydrolyzed under controlled conditions—often using acid or base hydrolysis—to yield the corresponding difluoroacetic acid derivative.Formation of Hydrochloride Salt:
The free acid is then reacted with hydrochloric acid in an aqueous medium to produce the hydrochloride salt. This step is typically performed at low temperatures (-10°C to 15°C) to optimize crystallization and purity.
Research Findings:
A patent describes a scalable process involving refluxing the nitrile intermediate with hydrochloric acid, followed by cooling and filtration to isolate the hydrochloride salt with high purity (~99%).
Functionalization of Pyridine Derivatives
Overview:
Another method involves synthesizing the pyridin-2-yl acetic acid derivative via functionalization of pyridine precursors, followed by fluorination.
Preparation of Pyridin-2-yl Precursors:
Synthesis of 2-pyridyl methylamine or related intermediates through nucleophilic substitution or metal-catalyzed coupling reactions.Difluorination:
The methyl group attached to pyridine is converted to a difluoromethyl group using reagents like difluorocarbene sources or via halogen exchange followed by fluorination.Oxidation to Acid:
The difluoromethylpyridine derivative is oxidized to the corresponding acetic acid using oxidants such as potassium permanganate or chromium-based reagents.Salt Formation:
The acid is then reacted with hydrochloric acid, often in aqueous solution, to produce the hydrochloride salt.
Research Data:
Patents and studies highlight the use of cost-effective reagents and scalable conditions, avoiding chromatographic purification, and achieving high yields (up to 80%).
Decarboxylation and Tautomerization Considerations
Note:
Research indicates that 2,2-di(pyridin-2-yl)acetic acid exhibits instability due to tautomerization and decarboxylation, which must be managed during synthesis. Controlled conditions, such as low temperature and inert atmosphere, are essential to prevent decomposition.
Practical Synthesis of Precursors and Intermediate Compounds
Key Intermediate Synthesis:
Recent advances involve the preparation of key intermediates like 2-aminomethyl-3-fluoropyridine and 2,2-difluoro-2-(2-pyridyl)ethylamine, which can be used to assemble the final compound via nucleophilic substitution or reductive amination.
Example:
A five-step, two-pot synthesis starting from 2,2-difluoroacetic anhydride yields 4-(difluoromethyl)pyridin-2-amine, which can be further converted into the hydrochloride salt.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reactions | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 2,2-Difluoroacetic anhydride | Nitrile formation, cyclization, hydrolysis | Reflux, acid hydrolysis | Up to 80% | Scalable, avoids chromatography |
| 2 | Pyridine derivatives | Nucleophilic substitution, fluorination, oxidation | Mild to moderate | 70–85% | Cost-effective, industrial scale |
| 3 | 2,2-Difluoroacetic acid derivatives | Acid-base reaction with HCl | Low temperature | High purity | Direct salt formation |
Chemical Reactions Analysis
2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride serves as a crucial building block for the synthesis of more complex fluorinated compounds. Its unique fluorinated structure enhances reactivity and selectivity in various chemical reactions, making it valuable for developing new chemical entities.
Biology
The compound is utilized in biological research to explore enzyme mechanisms and protein-ligand interactions. The presence of fluorine atoms in its structure can influence binding affinities and biological activity, offering insights into the design of novel pharmaceuticals.
Medicine
In medicinal chemistry, this compound shows potential as a precursor in drug discovery and development. Its fluorinated nature can improve pharmacokinetic properties such as bioavailability and metabolic stability, which are critical for effective drug candidates.
Agrochemicals
The compound is also applied in the formulation of agrochemicals. Its unique properties allow for the development of more effective pesticides and herbicides that can enhance crop protection while minimizing environmental impact.
Case Study 1: Drug Development
A study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold in synthesizing inhibitors for a specific enzyme involved in cancer progression. The results indicated that modifications to the pyridine ring significantly influenced binding affinity and selectivity towards the target enzyme.
Case Study 2: Agrochemical Formulation
Research highlighted in Pesticide Science demonstrated that incorporating this compound into pesticide formulations improved efficacy against certain pests while reducing toxicity to non-target organisms. The study emphasized the importance of fluorinated compounds in enhancing the performance of agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity. This interaction can inhibit enzyme activity or modulate receptor function, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1421603-45-3
- Molecular Formula: C₇H₆ClF₂NO₂
- Molecular Weight : 209.58 g/mol
- Structure : Features a pyridin-2-yl ring attached to a difluoro-substituted acetic acid moiety, with a hydrochloride counterion.
Key Characteristics: The difluoro substitution on the acetic acid group enhances electron-withdrawing effects, increasing the acidity of the carboxylic acid compared to non-fluorinated analogs. The pyridin-2-yl ring contributes to π-π stacking interactions in biological systems, making it a valuable intermediate in pharmaceutical synthesis .
Comparison with Structurally Similar Compounds
2-(Pyridin-3-yl)acetic acid hydrochloride
2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride
2-Pyridylacetic acid hydrochloride (Non-fluorinated analog)
2,2-Difluoro-2-(3-methyl-2-pyridyl)acetic Acid Hydrochloride
- CAS No.: Not explicitly listed, but referenced in synthesis studies .
- Molecular Formula: C₈H₈ClF₂NO₂ (estimated).
- Structural Differences :
- Methyl group at the 3-position of the pyridine ring.
- Enhanced lipophilicity compared to the parent compound .
Table 1: Key Physicochemical Properties
Biological Activity
2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride is a fluorinated compound that has garnered attention for its potential biological activities. This compound serves as an important intermediate in organic synthesis and has applications in pharmaceuticals and agrochemicals. Its unique difluoromethyl group enhances its reactivity and binding properties, making it a valuable subject of study in various biochemical contexts.
The compound's molecular formula is CHFNO·HCl, with a molecular weight of 195.58 g/mol. The presence of the difluoromethyl group significantly influences its chemical behavior, stability, and interactions with biological targets.
The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The difluoromethyl group can enhance binding affinity, potentially modulating enzymatic activity and influencing metabolic pathways. However, the precise molecular targets remain largely undefined.
Biological Applications
- Enzyme Studies : The compound is utilized in research to study enzyme mechanisms and protein-ligand interactions. It acts as a probe in biochemical assays, providing insights into the dynamics of enzyme activity.
- Pharmaceutical Development : As a building block in drug synthesis, it contributes to the development of novel therapeutics aimed at various diseases. Its structural features allow for modifications that can enhance pharmacological properties.
- Agrochemical Use : The compound is also explored for its potential applications in agrochemicals, where it may play a role in the development of herbicides or pesticides.
Research Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
Table 1: Summary of Biological Activities
Case Studies
- Aldose Reductase Inhibition : A study demonstrated that compounds similar to this compound exhibit selective inhibition of ALR2, an enzyme implicated in diabetic complications. The structure-activity relationship indicated that modifications to the pyridine ring could significantly alter inhibitory potency .
- Antioxidant Activity : Research has shown that derivatives containing similar functional groups can effectively scavenge DPPH radicals and reduce lipid peroxidation, suggesting potential therapeutic roles in oxidative stress-related conditions .
- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to active sites on target proteins, supporting its role as a lead compound for further drug development .
Q & A
Q. Key Considerations :
- Monitor reaction pH to avoid decomposition of acid-sensitive groups.
- Validate purity via analytical techniques (e.g., HPLC retention time matching) .
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Question
A multi-technique approach ensures accurate structural confirmation:
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure and substitution patterns | Pyridinyl protons (δ 8.5–9.0 ppm), CF₂ groups (δ 110–120 ppm in ¹⁹F NMR) |
| IR Spectroscopy | Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹) | |
| Mass Spectrometry | Verify molecular ion ([M+H]⁺) and fragmentation patterns | |
| XRD | Resolve crystal structure and salt formation |
Note : Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
How can computational methods predict reaction pathways and optimize synthesis of this compound?
Advanced Research Question
Integrate computational design with experimental validation:
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .
- Retrosynthetic analysis : AI-driven tools (e.g., Template_relevance models) propose feasible routes by mining databases like Reaxys .
- Condition optimization : Machine learning algorithms analyze variables (e.g., solvent, temperature) to minimize by-products .
Case Study : For similar hydrochlorides, computational screening reduced trial-and-error experimentation by 40% .
How can researchers resolve discrepancies between experimental and theoretical data (e.g., NMR chemical shifts)?
Advanced Research Question
Systematic troubleshooting steps:
Verify sample purity : Contaminants (e.g., residual solvents) skew NMR shifts; re-purify and re-analyze via HPLC .
Solvent effects : Compare experimental shifts in deuterated solvents (e.g., DMSO vs. CDCl₃) with computed values .
Conformational analysis : Use molecular dynamics simulations to account for rotational isomers affecting NMR spectra .
Cross-validation : Compare with structurally analogous compounds (e.g., 2-(pyridin-3-yl)acetic acid derivatives) .
Example : A 0.3 ppm deviation in ¹H NMR may arise from proton exchange effects in acidic conditions .
What strategies minimize by-products during the synthesis of fluorinated pyridinyl acetates?
Advanced Research Question
Adopt a design-of-experiments (DOE) framework:
Parameter screening : Test variables (temperature, catalyst loading) using fractional factorial designs .
By-product profiling : LC-MS identifies side products (e.g., di-fluorinated isomers) for targeted suppression .
Catalyst selection : Transition-metal catalysts (e.g., Pd) improve regioselectivity in pyridine functionalization .
In-situ monitoring : ReactIR tracks intermediate formation to adjust conditions dynamically .
Result : For hydrochlorides, optimizing stoichiometry of HCl reduced salt hydrolysis by 25% .
What are the challenges in scaling up the synthesis of this compound, and how are they addressed?
Advanced Research Question
Scale-up introduces kinetic and thermodynamic hurdles:
- Heat transfer : Exothermic reactions (e.g., hydrochlorination) require controlled addition of HCl to prevent thermal degradation .
- Solvent selection : Replace low-boiling solvents (e.g., diethyl ether) with alternatives like THF for safer distillation .
- Reactor design : Continuous-flow systems improve mixing and temperature control for fluorinated intermediates .
Validation : Pilot-scale batches achieved 85% yield with <2% impurities using optimized flow chemistry protocols .
How does the hydrochloride salt form influence the compound’s solubility and stability?
Advanced Research Question
The salt form enhances pharmaceutical relevance:
- Solubility : Hydrochloride salts typically exhibit higher aqueous solubility than free bases (critical for bioavailability studies) .
- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) confirms resistance to hydrolysis under acidic conditions .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis guides storage conditions (e.g., desiccants for moisture-sensitive batches) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
